molecular formula C15H23NO4 B12106577 (S)-3,3-diMethyl-2-((1r,2r)-2-pent-4-ynyl-CyclopropoxycarbonylaMino)-butyricacid

(S)-3,3-diMethyl-2-((1r,2r)-2-pent-4-ynyl-CyclopropoxycarbonylaMino)-butyricacid

Cat. No.: B12106577
M. Wt: 281.35 g/mol
InChI Key: ZLNLGHIMCOKISX-UHFFFAOYSA-N
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Description

    Chemical Name: (S)-3,3-diMethyl-2-((1R,2R)-2-pent-4-ynyl-CyclopropoxycarbonylaMino)-butyric acid

    Molecular Formula: CHFNOS

    Molecular Weight: 347.35 g/mol

    IUPAC Name: (2S,3S)-3,3-dimethyl-2-((1R,2R)-2-pent-4-ynylcyclopropoxycarbonylamino)butanoic acid

    Brief Introduction: This compound belongs to the class of carboxylic acids and is characterized by its unique cyclopropoxycarbonylamino side chain.

  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common route includes the following

      Industrial Production: Industrial-scale production methods may involve modifications of the above steps for efficiency and yield.

  • Chemical Reactions Analysis

      Reactions: This compound can undergo various reactions, including

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

      Major Products: The major products depend on the specific reaction. For example, oxidation yields the corresponding carboxylic acid.

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis due to its unique functional groups.

      Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).

      Medicine: May have applications in drug discovery or as a lead compound.

      Industry: Used in fine chemical synthesis.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets (enzymes, receptors, etc.) due to its functional groups. Further studies are needed to elucidate the precise pathways.
  • Comparison with Similar Compounds

    • Similar compounds include other carboxylic acids with cyclopropoxycarbonylamino side chains. this compound’s unique combination of substituents sets it apart.

    Remember that this compound’s applications and properties are still an active area of research, and further studies will enhance our understanding

    Properties

    IUPAC Name

    3,3-dimethyl-2-[(2-pent-4-ynylcyclopropyl)oxycarbonylamino]butanoic acid
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H23NO4/c1-5-6-7-8-10-9-11(10)20-14(19)16-12(13(17)18)15(2,3)4/h1,10-12H,6-9H2,2-4H3,(H,16,19)(H,17,18)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZLNLGHIMCOKISX-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)C(C(=O)O)NC(=O)OC1CC1CCCC#C
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H23NO4
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    281.35 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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